N~3~-(2-ADAMANTYL)-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
N~3~-(2-ADAMANTYL)-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a compound that features an adamantane moiety, a bromine atom, and a pyrazole ring The adamantane structure is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-ADAMANTYL)-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the bromination of adamantane to produce 1-bromoadamantane, which is then reacted with appropriate reagents to introduce the pyrazole ring and the carboxamide group. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-ADAMANTYL)-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield new products with altered properties.
Cyclization and Rearrangement: The pyrazole ring can participate in cyclization or rearrangement reactions, resulting in complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions may involve the use of solvents such as dichloromethane, acetonitrile, or ethanol, and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or alkylated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
N~3~-(2-ADAMANTYL)-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N3-(2-ADAMANTYL)-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides stability and enhances the compound’s ability to bind to its target, while the pyrazole ring and bromine atom contribute to its reactivity and specificity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Bromoadamantane: A precursor in the synthesis of N3-(2-ADAMANTYL)-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE, known for its stability and reactivity.
Adamantane Derivatives: Compounds with similar structural features, used in various applications, including drug development and materials science.
Pyrazole Derivatives: Compounds containing the pyrazole ring, known for their bioactivity and use in medicinal chemistry.
Uniqueness
N~3~-(2-ADAMANTYL)-4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to the combination of the adamantane moiety, bromine atom, and pyrazole ring, which confer unique structural and functional properties. This combination enhances its potential for diverse applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C16H22BrN3O |
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Molecular Weight |
352.27g/mol |
IUPAC Name |
N-(2-adamantyl)-4-bromo-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H22BrN3O/c1-8-13(17)15(19-20(8)2)16(21)18-14-11-4-9-3-10(6-11)7-12(14)5-9/h9-12,14H,3-7H2,1-2H3,(H,18,21) |
InChI Key |
QKLOHYMIQTVYGU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2C3CC4CC(C3)CC2C4)Br |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2C3CC4CC(C3)CC2C4)Br |
Origin of Product |
United States |
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